Ixabepilone - 219989-84-1

Ixabepilone

Catalog Number: EVT-287884
CAS Number: 219989-84-1
Molecular Formula: C27H42N2O5S
Molecular Weight: 506.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ixabepilone, also known as Azaepothilone B, is a semisynthetic lactam analogue of Epothilone B, a naturally occurring 16-membered macrolide originally isolated from the myxobacterium Sorangium cellulosum. [, , ] Ixabepilone belongs to a class of microtubule-stabilizing agents and is recognized for its potent antitumor activity. [, , , ] Its structural distinction from taxanes, another class of microtubule stabilizers, endows it with unique properties, making it a valuable compound in cancer research. [, , ]

Synthesis Analysis

Ixabepilone is a semi-synthetic compound, meaning it is derived from a naturally occurring compound through chemical modification. Several synthetic routes for Azaepothilone B and its derivatives have been patented, reflecting ongoing research to optimize its production. [] Specific details regarding the most efficient and commonly used synthetic routes, including technical parameters, require consultation of patent literature and specialized chemical publications.

Molecular Structure Analysis

Ixabepilone is a 16-membered macrolide with a lactam substitution, differentiating it from the lactone structure of the naturally occurring Epothilone B. [] Its chemical name is (1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[(1E)-1-methyl-2-(2-methyl-4-thiazolyl)ethenyl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione. [] Its molecular weight is 506.7. []

The specific binding site of ixabepilone on the β-tubulin subunit differs from that of taxanes. [, , ] This distinct binding interaction contributes to its unique pharmacological profile and lack of complete cross-resistance with taxanes. [, , ]

Mechanism of Action

Ixabepilone exerts its antitumor activity by promoting microtubule stabilization, similar to taxanes but with a distinct mechanism. [, , , ] It binds to β-tubulin subunits of microtubules, leading to their stabilization and suppression of their dynamic instability. [, ] This stabilization disrupts the normal function of microtubules, which are essential for cell division, resulting in cell cycle arrest at the G2-M transition and ultimately leading to apoptosis (programmed cell death). [, ]

Furthermore, ixabepilone exhibits reduced susceptibility to drug efflux transporter P-glycoprotein (P-gp), a common mechanism of multidrug resistance. [, , , ] This reduced susceptibility allows ixabepilone to maintain effective intracellular concentrations, potentially overcoming drug resistance in tumor cells. [, , , ]

Applications
  • Investigate mechanisms of microtubule stabilization: Studies utilizing ixabepilone explore the complex interactions between microtubule-stabilizing agents and β-tubulin, furthering our understanding of microtubule dynamics and their role in cell division. [, , ]
  • Develop novel therapeutic strategies for drug-resistant cancers: Ixabepilone's efficacy against taxane-resistant cancers makes it a valuable tool in developing and evaluating new therapeutic approaches for cancers that have developed resistance to traditional microtubule-targeting agents. [, , , , , ]
  • Study combination therapies: Ixabepilone is often studied in combination with other chemotherapeutic agents (like capecitabine), targeted therapies (like cetuximab), and anti-angiogenic agents (like bevacizumab and sunitinib) to assess potential synergistic effects and enhance antitumor activity. [, , , , , ]
  • Identify predictive biomarkers for treatment response: Research using ixabepilone explores potential biomarkers, such as estrogen receptor (ER) expression and microtubule-associated protein tau, to predict patient response to ixabepilone therapy. []
Future Directions
  • Optimizing dosing schedules and administration methods: Ongoing research explores alternative dosing schedules, such as weekly administration, to minimize toxicity and maintain efficacy. [, , ]
  • Developing novel formulations for improved drug delivery: Research continues to develop new formulations, such as Cremophor-free formulations, to enhance drug solubility, bioavailability, and reduce potential toxicity. []
  • Investigating the role of ixabepilone in targeting cancer stem cells: Recent studies suggest ixabepilone may impact cancer stem cells, offering a new avenue for research to develop therapies aimed at eradicating these treatment-resistant cell populations. []
  • Understanding the long-term effects of ixabepilone on neuronal cells and its role in peripheral neuropathy: Further investigation of the mechanisms underlying ixabepilone-induced neuropathy, including the potential role of prior paclitaxel treatment, is crucial for developing strategies to mitigate this adverse effect. [, ]

Properties

CAS Number

219989-84-1

Product Name

Ixabepilone

IUPAC Name

(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione

Molecular Formula

C27H42N2O5S

Molecular Weight

506.7 g/mol

InChI

InChI=1S/C27H42N2O5S/c1-15-9-8-10-27(7)22(34-27)12-20(16(2)11-19-14-35-18(4)28-19)29-23(31)13-21(30)26(5,6)25(33)17(3)24(15)32/h11,14-15,17,20-22,24,30,32H,8-10,12-13H2,1-7H3,(H,29,31)/b16-11+/t15-,17+,20-,21-,22-,24-,27+/m0/s1

InChI Key

FABUFPQFXZVHFB-PVYNADRNSA-N

SMILES

CC1CCCC2(C(O2)CC(NC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C)C

Solubility

In water, 0.69 mg/L at 25 °C (est)

Synonyms

BMS247550; BMS-247550; BMS 247550; Azaepothilone BBMS 2475501. Trade name: Ixempra.

Canonical SMILES

CC1CCCC2(C(O2)CC(NC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C)C

Isomeric SMILES

C[C@H]1CCC[C@@]2([C@@H](O2)C[C@H](NC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C3=CSC(=N3)C)/C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.